N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide
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Overview
Description
N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure combining a benzodiazole moiety, a pyrrolidine ring, and a thiophene carboxamide group, which contributes to its diverse chemical properties and applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit antibacterial properties . They might target bacterial enzymes or proteins that are essential for bacterial growth and survival.
Mode of Action
These compounds might interact with their targets by forming hydrogen bonds or other types of chemical interactions, leading to the inhibition of the target’s function .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For antibacterial compounds, they might interfere with the synthesis of bacterial cell walls, protein synthesis, or other essential biochemical pathways in bacteria .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Compounds with similar structures have been found to have favorable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For antibacterial compounds, the result might be the death of bacterial cells or the inhibition of their growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the benzodiazole intermediate, which is then reacted with a suitable pyrrolidine derivative under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of high-purity reagents, and advanced purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, often requiring the development of robust and reproducible protocols.
Chemical Reactions Analysis
Types of Reactions
N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the thiophene or pyrrolidine rings.
Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can target the carbonyl groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents like dichloromethane or acetonitrile, and catalysts like palladium).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has potential as a probe or inhibitor in biochemical assays. Its ability to interact with various biological targets makes it useful in studying enzyme functions, protein interactions, and cellular pathways.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its structural features suggest it could act as a drug candidate for treating diseases such as cancer, infections, or neurological disorders. Research focuses on its efficacy, bioavailability, and safety profiles.
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, from electronics to pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide
- N-[5-amino-4-(1H-1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide
- N-[5-amino-4-(1H-1,3-benzoxazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide
Uniqueness
Compared to these similar compounds, N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct advantages in terms of reactivity, stability, and potential therapeutic effects.
Biological Activity
N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide (CAS No. 885458-33-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural characteristics of this compound suggest it may exhibit a range of pharmacological effects, particularly in cancer research and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of the compound is C16H13N5O2S, with a molecular weight of 339.37 g/mol. The compound features a thiophene ring and a benzimidazole moiety, which are known for their biological significance.
Property | Value |
---|---|
Molecular Formula | C16H13N5O2S |
Molecular Weight | 339.37 g/mol |
CAS Number | 885458-33-3 |
Melting Point | 270–271 °C |
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds similar to this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:
- Cell Lines Tested :
- A549 (lung cancer)
- HCC827 (lung cancer)
- NCI-H358 (lung cancer)
- MRC-5 (human lung fibroblast)
The compound exhibited significant cytotoxicity with IC50 values around 6.26μM for HCC827 and 6.48μM for NCI-H358 in two-dimensional assays, indicating its potential as an effective anticancer agent .
The proposed mechanism involves interaction with DNA and inhibition of key enzymes involved in cell proliferation. Compounds with similar structures have shown to inhibit topoisomerases and other critical pathways in cancer cell metabolism .
Antimicrobial Activity
Benzimidazole derivatives, including compounds related to the target molecule, have demonstrated notable antimicrobial effects. Various studies indicate that these compounds can effectively combat bacterial and fungal infections due to their ability to disrupt cellular processes in pathogens .
Study 1: Antitumor Efficacy
In a study evaluating the antitumor activity of synthesized benzimidazole derivatives, several compounds were tested against human lung cancer cell lines. The results showed that the presence of specific substituents on the benzimidazole core significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells like MRC-5 .
Study 2: Structure–Activity Relationship
Research focusing on the structure–activity relationship (SAR) of benzimidazole derivatives indicated that modifications at the thiophene ring could lead to improved biological activity. This study emphasized the importance of functional groups in enhancing the binding affinity to target proteins involved in tumor growth .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c17-14-13(15-18-9-4-1-2-5-10(9)19-15)11(22)8-21(14)20-16(23)12-6-3-7-24-12/h1-7,17,22H,8H2,(H,18,19)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGXEBQTYXNMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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